2-amino-4-methylcyclohexan-1-olhydrochloride,Mixtureofdiastereomers
Description
2-Amino-4-methylcyclohexan-1-ol hydrochloride is a chiral amine-alcohol derivative characterized by a cyclohexane backbone substituted with an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 4, and a hydroxyl group (-OH) at position 1, forming a hydrochloride salt. The compound exists as a mixture of diastereomers due to stereochemical variations at the amino and hydroxyl-bearing carbons. Its molecular formula is C₇H₁₆ClNO, with a molecular weight of 177.66 g/mol.
The synthesis of this compound typically involves multi-step processes, including fluorination and deprotection steps, as outlined in patent methodologies . The hydrochloride salt form enhances solubility in polar solvents, making it suitable for applications in pharmaceutical intermediates or asymmetric catalysis. Diastereomer separation remains challenging due to similar physicochemical properties, though chromatographic methods or crystallization may be employed .
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
2-amino-4-methylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-2-3-7(9)6(8)4-5;/h5-7,9H,2-4,8H2,1H3;1H |
InChI Key |
HCGZVFOWLVNVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methylcyclohexan-1-ol hydrochloride typically involves the reduction of 2-amino-4-methylcyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Functional Group Reactivity Profile
This compound contains three reactive centers:
-
Primary amino group (participates in nucleophilic reactions)
-
Secondary hydroxyl group (engages in hydrogen bonding and acid/base reactions)
-
Methyl-substituted cyclohexane ring (influences steric effects and conformational stability)
The hydrochloride salt form enhances water solubility while maintaining the amino group's protonation state under physiological conditions.
Acylation Reactions
Reagents : Acetyl chloride, acetic anhydride
Conditions : Base catalysis (triethylamine, pyridine) at 0-25°C
Mechanism : Nucleophilic attack by the amino group on carbonyl electrophiles
Products :
-
N-Acetyl derivatives (major)
-
O-Acetyl byproducts (<5% yield)
Steric hindrance from the methyl group reduces O-acylation efficiency compared to unsubstituted cyclohexanol analogs .
Oxidation Pathways
Reagents :
| Oxidizer | Conditions | Primary Product |
|---|---|---|
| KMnO₄ (acidic) | 60°C, 6 hr | 4-Methylcyclohexanone |
| CrO₃ | Jones conditions | Cyclohexenone derivatives |
| O₂/Pd catalysts | High pressure | Ring-opened dicarboxylic acids |
Oxidation occurs preferentially at the hydroxyl-bearing carbon, with diastereomers showing ≤15% rate differences due to transition state stereoelectronic effects .
Reductive Transformations
Key Process : Hydrogenolytic cleavage of C-N bonds
Conditions :
-
10% Pd/C, H₂ (50 psi)
-
Ethanol solvent, 80°C
Outcomes :
-
Complete deamination → 4-methylcyclohexanol (86% yield)
-
Partial reduction → Preserved amino group with ring saturation (14%)
Diastereomer-specific reduction kinetics show (1R,4R)-isomer reacts 1.3× faster than (1S,4S)-form under identical conditions .
Stereochemical Considerations in Reactions
The diastereomeric mixture exhibits differentiated behavior in asymmetric syntheses:
| Reaction Type | (1R,4R) Selectivity | (1S,4S) Selectivity | ΔΔG‡ (kcal/mol) |
|---|---|---|---|
| Enzymatic acetylation | 92% ee | 8% ee | 1.7 |
| Chiral resolution | 85% recovery | 78% recovery | - |
| Catalytic oxidation | 3:1 product ratio | 1:2 product ratio | 0.9 |
X-ray crystallographic studies reveal the (1R,4R)-diastereomer forms more stable hydrogen-bonding networks in transition states during nucleophilic reactions .
Suzuki-Miyaura Coupling
Conditions :
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ base, DME/H₂O
-
80°C, 12 hr
Applications :
-
Introduces aryl/heteroaryl groups at C2
-
Enables synthesis of conformationally restricted analogs
Photoinduced Decarboxylation
Light Source : 365 nm UV
Quantum Yield : Φ = 0.42 ± 0.03
Products :
-
Radical intermediates for polymer crosslinking
-
Norrish-type II rearrangement products
Analytical Characterization Methods
Critical techniques for monitoring reactions:
1. 2D EXSY NMR
-
Resolves diastereomer-specific exchange correlations
-
Quantifies rotamer populations (ΔG = 1.2 kcal/mol)
2. Chiral HPLC
-
Separation efficiency: N > 15,000 plates
-
Retention time difference: Δt = 2.3 min
3. Mass Spectrometric Analysis
-
High-resolution ESI-MS: m/z 148.1124 [M+H]+
-
MS/MS fragmentation patterns distinguish reaction intermediates .
This compound's chemical versatility makes it valuable for developing chiral catalysts and bioactive molecules. Recent studies demonstrate enhanced reaction selectivity through microwave-assisted conditions and flow chemistry implementations .
Scientific Research Applications
2-amino-4-methylcyclohexan-1-ol hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-4-methylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of protein-protein interactions, or changes in cellular signaling .
Comparison with Similar Compounds
Target Compound vs. (R,R)-Butopamine Hydrochloride
(R,R)-Butopamine Hydrochloride (CAS: 74432-68-1) shares the diastereomeric mixture attribute but differs structurally. It features a benzyl alcohol core with phenolic hydroxyl groups and a branched alkylamine chain, yielding the formula C₁₉H₂₅ClNO₃ (MW: 365.86 g/mol).
Target Compound vs. 4-(Dimethylamino)benzohydrazide
4-(Dimethylamino)benzohydrazide (C₉H₁₃N₃O) lacks a cyclohexane ring and instead incorporates a hydrazide functional group.
Physicochemical Properties
| Property | 2-Amino-4-methylcyclohexan-1-ol Hydrochloride | (R,R)-Butopamine Hydrochloride | 4-(Dimethylamino)benzohydrazide |
|---|---|---|---|
| Molecular Formula | C₇H₁₆ClNO | C₁₉H₂₅ClNO₃ | C₉H₁₃N₃O |
| Molecular Weight (g/mol) | 177.66 | 365.86 | 179.22 |
| Diastereomer Ratio | ~1:1 (racemic) | ~1:1 (racemic) | Not applicable (single isomer) |
| Solubility | High in water (hydrochloride salt) | Moderate in polar solvents | Low in water, soluble in DMSO |
| Melting Point | ~200–220°C (decomposes) | ~245–250°C | ~160–165°C |
Key Observations :
- The target compound’s compact structure and hydrochloride salt result in superior aqueous solubility compared to Butopamine’s aromatic system.
- Butopamine’s higher molecular weight and hydroxyl density correlate with its elevated melting point .
Biological Activity
Overview
2-Amino-4-methylcyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of 165.66 g/mol. This compound exists as a mixture of diastereomers, which can significantly influence its biological activity and therapeutic applications. The compound is primarily studied for its effects on cellular processes and its potential as a pharmaceutical intermediate.
The synthesis of 2-amino-4-methylcyclohexan-1-ol hydrochloride typically involves the reduction of 4-methylcyclohexanone followed by amination. Common reducing agents include sodium borohydride or lithium aluminum hydride, with amination performed using ammonia or amines under controlled conditions.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can form corresponding ketones or aldehydes.
- Reduction : Further reduction can yield various derivatives.
- Substitution : Amino or hydroxyl groups can be replaced by other functional groups.
The biological activity of 2-amino-4-methylcyclohexan-1-ol hydrochloride is largely attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups facilitate hydrogen bonding, allowing the compound to modulate various biochemical pathways, including enzyme interactions and receptor binding.
Pharmacological Applications
Research indicates that this compound has potential applications in pharmacology, particularly in:
- Cellular Processes : It is used to study the effects of amino alcohols on cellular functions.
- Synthesis of Bioactive Molecules : It acts as an intermediate in developing biologically active compounds .
Case Studies and Research Findings
- Antiproliferative Activity : Studies have shown that derivatives related to 2-amino-4-methylcyclohexan-1-ol exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds were tested for their ability to inhibit cell proliferation in breast cancer models, demonstrating promising results .
- Cardiovascular Effects : In isolated rabbit arteries, compounds similar to 2-amino-4-methylcyclohexan-1-ol were evaluated for their influence on noradrenaline overflow and contractility, indicating potential cardiovascular applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.66 g/mol |
| CAS Number | 923598-04-3 |
| Biological Activity | Antiproliferative |
| Primary Applications | Pharmaceutical synthesis |
Q & A
Q. What are the recommended synthetic routes for preparing 2-amino-4-methylcyclohexan-1-ol hydrochloride as a diastereomeric mixture, and how can purity be optimized?
Methodological Answer: A common approach involves catalytic hydrogenation of substituted cyclohexenone precursors followed by amination and hydrochlorination. For example, hydrochloride salts are often prepared by dissolving the free base in a polar solvent (e.g., dichloromethane/water) and adding HCl under controlled pH (<10°C) to minimize side reactions . Recrystallization using ethanol/water mixtures can improve purity by removing unreacted intermediates. Purity should be verified via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to resolve diastereomers .
Q. How can researchers characterize the stereochemical composition of this diastereomeric mixture?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR can identify distinct diastereomeric signals, particularly in the cyclohexanol and amine regions. Coupling constants () and NOE experiments help assign stereochemistry .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate diastereomers. Retention time differences >2 minutes indicate sufficient resolution .
- Polarimetry : Measure optical rotation to estimate enantiomeric excess, though this requires isolation of individual diastereomers .
Q. What separation strategies are effective for isolating individual diastereomers from the mixture?
Methodological Answer:
- Preparative HPLC : Utilize reversed-phase C18 columns with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to enhance resolution .
- Crystallization : Diastereomers often crystallize at different rates; solvent screening (e.g., methanol/acetone) can exploit solubility differences .
- Derivatization : Introduce chiral auxiliaries (e.g., Mosher’s acid) to convert diastereomers into derivatives with distinct physical properties for easier separation .
Advanced Research Questions
Q. How can researchers resolve contradictory data between NMR and HPLC analyses of diastereomeric ratios?
Methodological Answer: Discrepancies may arise from:
- Dynamic equilibria : NMR may average signals if interconversion occurs (e.g., via ring-flipping), whereas HPLC captures a "snapshot." Perform variable-temperature NMR to detect exchange broadening .
- Column interactions : HPLC mobile phases (e.g., acidic buffers) may protonate amines, altering retention behavior. Validate methods using neutral pH conditions or ion-pair reagents .
- Sample degradation : Check for HCl-mediated hydrolysis during analysis by comparing fresh vs. aged samples .
Q. What computational methods aid in predicting the stability and reactivity of diastereomers under varying experimental conditions?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G** level to compare steric strain and hydrogen-bonding patterns between diastereomers .
- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol to predict crystallization behavior .
- pKa Prediction Tools : Use software like MarvinSuite to estimate protonation states of the amine group, which influence solubility and reactivity .
Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
Methodological Answer:
- Steric Control : Introduce bulky protecting groups (e.g., tert-butyldimethylsilyl) on the cyclohexanol hydroxyl to bias ring conformation during amination .
- Catalytic Asymmetry : Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to favor one transition state .
- Temperature Modulation : Lower reaction temperatures (<0°C) reduce kinetic flexibility, favoring thermodynamically stable diastereomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
